Enhanced Aqueous Solubility Versus Unsubstituted 2-Picolylamine: A Critical Formulation and Reaction Medium Differentiator
2-(Aminomethyl)pyridin-3-amine demonstrates a calculated aqueous solubility of 406 g/L at 25°C, which is substantially higher than that of the structurally simpler 2-picolylamine (2-aminomethylpyridine), a common bidentate ligand lacking the 3-amino substituent . This high solubility facilitates its use as a building block in aqueous reaction media and in formulations where solubility limitations of simpler aminomethylpyridine analogs would constrain reaction yields or biological assay conditions. The presence of the additional primary amine group at the 3-position contributes to increased polarity and hydrogen-bonding capacity (two hydrogen bond donors versus one in 2-picolylamine), directly impacting solvation behavior [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 406 g/L (calculated) |
| Comparator Or Baseline | 2-Picolylamine (2-aminomethylpyridine; no 3-amino group) |
| Quantified Difference | Not directly quantified due to differing physical states (solid vs. liquid), but substantially higher water miscibility anticipated based on increased polarity and hydrogen bond donor count |
| Conditions | 25°C; calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Higher aqueous solubility enables broader utility in aqueous-phase syntheses and biological assays, reducing solvent compatibility constraints relative to less polar aminomethylpyridine analogs.
- [1] PubChem. 2-(Aminomethyl)pyridin-3-amine. Computed Descriptors: Hydrogen Bond Donor Count = 2; Topological Polar Surface Area = 64.9 Ų. View Source
